

Application Notes and Protocols for SB24011 and Anti-PD-1 Combination Therapy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SB24011

Cat. No.: B12382493

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Introduction

This document provides detailed application notes and experimental protocols for the combination therapy of **SB24011**, a novel inhibitor of the STING-TRIM29 interaction, and an anti-PD-1 antibody for cancer immunotherapy research. The tripartite motif-containing protein 29 (TRIM29) is an E3 ligase that negatively regulates the STING (Stimulator of Interferon Genes) pathway by targeting STING for degradation.[1][2] The STING pathway is crucial for initiating and propagating innate and adaptive anti-tumor immunity.[3] By inhibiting the interaction between STING and TRIM29, **SB24011** upregulates the cellular levels of STING, thereby enhancing the immune response to tumor cells.[3][4][5]

Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T cells.[6] Its ligand, PD-L1, can be expressed on tumor cells, and the binding of PD-L1 to PD-1 inhibits T cell function, allowing cancer cells to evade immune surveillance.[6] Anti-PD-1 antibodies block this interaction, restoring the anti-tumor activity of T cells.[7][8][9]

Preclinical studies have demonstrated that the combination of **SB24011** and an anti-PD-1 antibody results in a synergistic antitumor response, leading to significant inhibition of tumor growth in syngeneic mouse models.[3] This combination therapy represents a promising strategy to enhance the efficacy of immune checkpoint blockade.

Data Presentation

The following tables summarize the quantitative data from a preclinical study evaluating the efficacy of **SB24011** and anti-PD-1 combination therapy in a CT26 syngeneic mouse model.

Table 1: Tumor Volume in CT26 Syngeneic Mouse Model

Treatment Group	Day 8 (mm ³)	Day 10 (mm ³)	Day 12 (mm ³)	Day 14 (mm ³)	Day 16 (mm ³)	Day 18 (mm ³)	Day 20 (mm ³)	Day 22 (mm ³)
Vehicle	~150	~250	~400	~600	~800	~1100	~1400	~1800
SB24011	~150	~200	~300	~450	~600	~750	~900	~1100
Anti-PD-1	~150	~220	~350	~500	~650	~800	~1000	~1200
SB24011 + Anti-PD-1	~150	~180	~250	~300	~350	~400	~450	~500

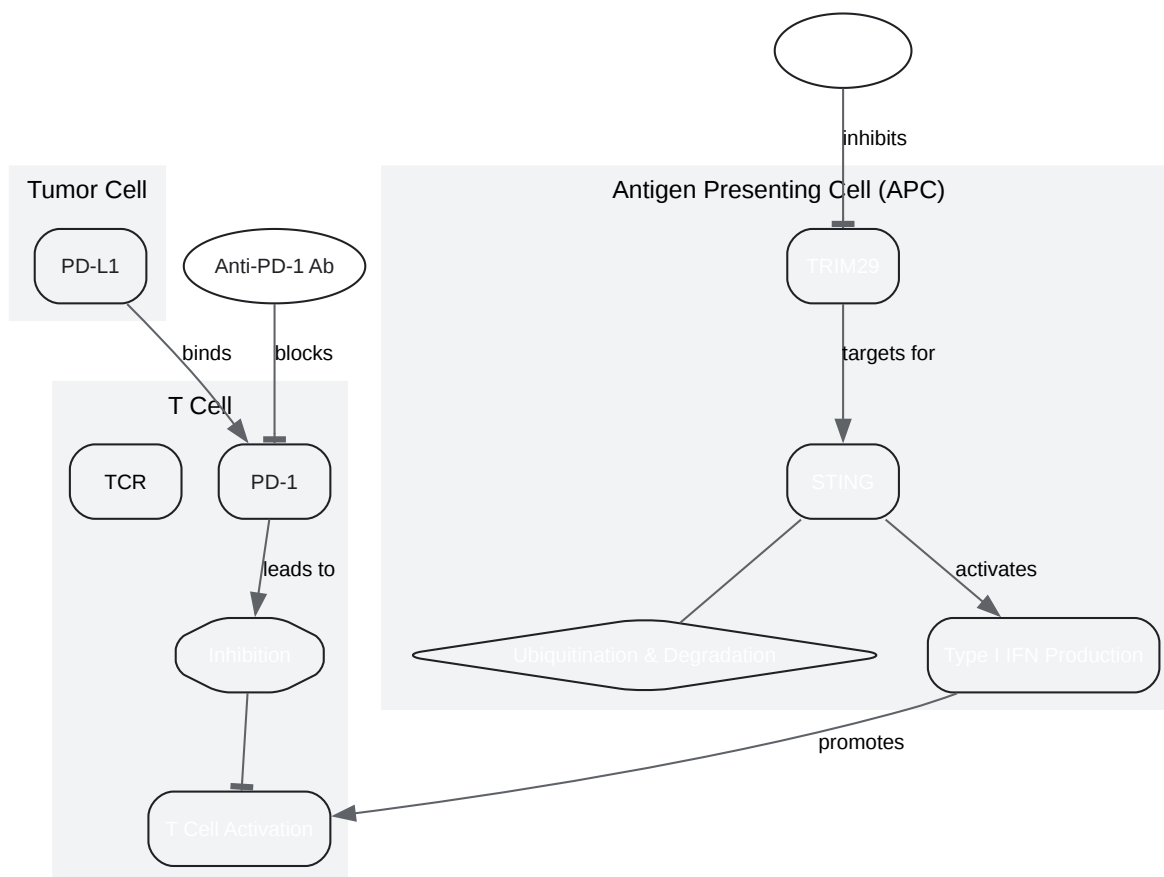
Data is estimated from graphical representations in the source material and presented for illustrative purposes.

Table 2: Tumor Weight at Day 22 in CT26 Syngeneic Mouse Model

Treatment Group	Average Tumor Weight (g)
Vehicle	~1.6
SB24011	~1.0
Anti-PD-1	~1.1
SB24011 + Anti-PD-1	~0.4

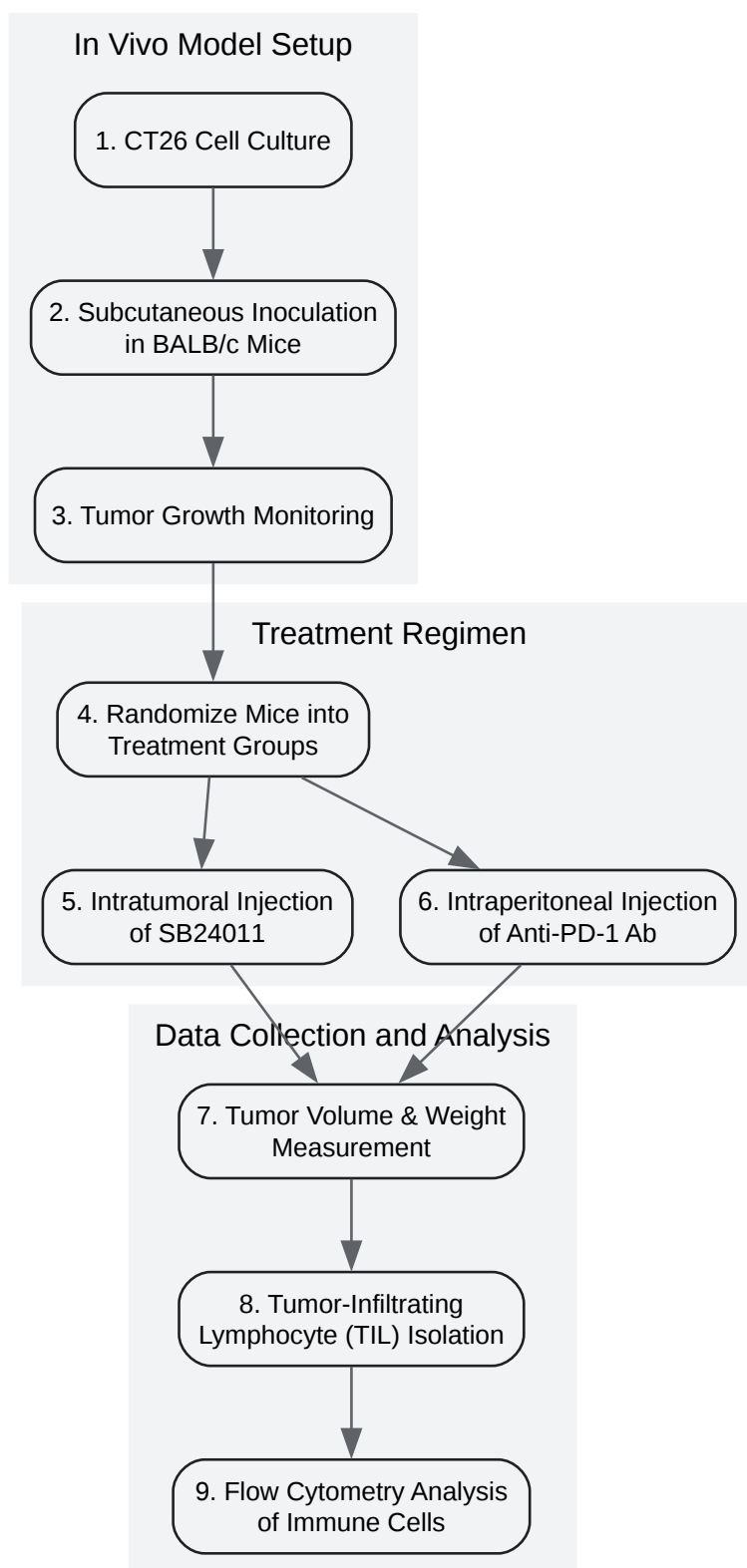
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Signaling Pathway and Experimental Workflow



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Caption: Mechanism of action for **SB24011** and anti-PD-1 combination therapy.



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Caption: Experimental workflow for evaluating **SB24011** and anti-PD-1 therapy.

Experimental Protocols

In Vivo Syngeneic Mouse Model Protocol

Objective: To evaluate the in vivo efficacy of **SB24011** and anti-PD-1 combination therapy in a CT26 syngeneic mouse model.

Materials:

- CT26 colon carcinoma cells
- BALB/c mice (female, 6-8 weeks old)
- **SB24011**
- Anti-PD-1 antibody (clone RMP1-14 or similar)[[10](#)]
- Vehicle control (e.g., sterile saline or PBS)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Sterile PBS
- Syringes and needles (27-30G for injection)
- Calipers for tumor measurement

Procedure:

- Cell Culture: Culture CT26 cells in appropriate medium until they reach 80-90% confluency.
- Tumor Cell Inoculation:
 - Harvest and wash the CT26 cells with sterile PBS.
 - Resuspend the cells in sterile PBS at a concentration of 5×10^6 cells/mL.
 - Subcutaneously inject 100 μ L of the cell suspension (5×10^5 cells) into the right flank of each BALB/c mouse.[[11](#)]

- Tumor Monitoring:
 - Monitor tumor growth every 2-3 days by measuring the tumor dimensions with calipers.
 - Calculate tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.[\[11\]](#)
- Treatment Groups and Administration:
 - When tumors reach an average volume of approximately 100 mm³, randomize the mice into four treatment groups (n=5-8 per group):
 - Group 1: Vehicle control
 - Group 2: **SB24011**
 - Group 3: Anti-PD-1 antibody
 - Group 4: **SB24011** + Anti-PD-1 antibody
 - **SB24011** Administration: Administer **SB24011** via intratumoral (i.t.) injection. The exact dose and schedule should be optimized, but a representative schedule could be on days 8, 11, 14, and 17 post-tumor inoculation.[\[12\]](#)[\[13\]](#)[\[14\]](#)
 - Anti-PD-1 Antibody Administration: Administer the anti-PD-1 antibody via intraperitoneal (i.p.) injection. A typical dose is 100-200 µg per mouse.[\[10\]](#) A representative schedule could be on days 8, 11, 14, and 17 post-tumor inoculation.[\[15\]](#)
- Endpoint and Data Collection:
 - Continue to monitor tumor volume and body weight every 2-3 days.
 - At the end of the study (e.g., day 22), euthanize the mice and excise the tumors.
 - Weigh the excised tumors.
 - A subset of tumors can be used for further analysis, such as immune cell profiling.

Tumor-Infiltrating Lymphocyte (TIL) Isolation and Flow Cytometry Protocol

Objective: To analyze the immune cell populations within the tumor microenvironment following treatment.

Materials:

- Excised tumors
- RPMI medium
- Collagenase D and DNase I[[11](#)]
- 70 µm cell strainers[[11](#)]
- ACK lysis buffer (for red blood cell lysis)
- FACS buffer (PBS with 2% FBS)
- Fc block (e.g., anti-CD16/CD32)[[16](#)]
- Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, etc.)
- Flow cytometer

Procedure:

- Single-Cell Suspension Preparation:
 - Place the excised tumors in ice-cold RPMI medium.
 - Mince the tumor tissue into small pieces.
 - Digest the minced tissue in RPMI containing collagenase D (e.g., 1 mg/mL) and DNase I (e.g., 100 U/mL) for 30-45 minutes at 37°C with agitation.[[11](#)]

- Pass the digested tissue through a 70 μ m cell strainer to obtain a single-cell suspension.
[11]
- Lyse red blood cells using ACK lysis buffer.[11]
- Wash the cells with FACS buffer.
- Staining for Flow Cytometry:
 - Count the cells and resuspend $1-2 \times 10^6$ cells per sample in FACS buffer.[11]
 - Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.[16]
 - Add the cocktail of fluorescently conjugated antibodies for surface markers and incubate for 30 minutes on ice in the dark.[11]
 - For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.
 - Wash the cells with FACS buffer.
- Flow Cytometry Analysis:
 - Resuspend the stained cells in FACS buffer.
 - Acquire the data on a flow cytometer.
 - Analyze the data using appropriate software to quantify the different immune cell populations (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells).[16][17][18][19][20]

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- To cite this document: BenchChem. [Application Notes and Protocols for SB24011 and Anti-PD-1 Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12382493#sb24011-and-anti-pd-1-combination-therapy-protocol]

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